1-(2,6-Difluorophenyl)cyclobutanemethanamine
Overview
Description
1-(2,6-Difluorophenyl)cyclobutanemethanamine: is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.23 g/mol It is characterized by the presence of a cyclobutyl ring substituted with a difluorophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)cyclobutanemethanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical applications.
Medicine:
Pharmaceutical Research: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The difluorophenyl group and the cyclobutyl ring contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [1-(2,6-Dichlorophenyl)cyclobutyl]methylamine
- [1-(2,6-Dibromophenyl)cyclobutyl]methylamine
- [1-(2,6-Dimethylphenyl)cyclobutyl]methylamine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluorine, chlorine, bromine, methyl groups).
- Chemical Properties: These differences lead to variations in chemical reactivity, stability, and physical properties.
- Biological Activity: The presence of different substituents can significantly impact the compound’s biological activity and potential applications.
Conclusion
1-(2,6-Difluorophenyl)cyclobutanemethanamine is a versatile compound with a wide range of applications in scientific research Its unique structure allows for various chemical reactions and interactions, making it valuable in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRUEPBXSVGHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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